Cy7 NHS ester
Description
Overview of Near-Infrared Fluorophores in Biomedical Sciences
Fluorescence imaging is a cornerstone of biomedical research, allowing for the visualization of molecular processes in real-time. mdpi.comaxispharm.com While traditional fluorophores emit light in the visible spectrum (400-700 nm), there is significant interference from biological samples in this range. fluorofinder.comscribd.com Cellular components like flavins, collagen, and mitochondria naturally fluoresce, creating a background "autofluorescence" that can obscure the desired signal. fluorofinder.com
To overcome these limitations, researchers are increasingly turning to fluorophores that operate in the near-infrared (NIR) window. fluorofinder.commdpi.com The NIR spectrum is typically divided into two main regions: NIR-I (700–950 nm) and NIR-II (1000–1700 nm). mdpi.comresearchgate.netmdpi.comrsc.org Light in these regions experiences significantly less absorption and scattering by biological tissues, such as skin, muscle, and blood. researchgate.nettcsedsystem.edu This results in several key advantages for biomedical imaging:
Deeper Tissue Penetration: NIR light can travel further through tissue, enabling non-invasive imaging of processes deep within a living organism. tcsedsystem.edunih.govthno.org
Reduced Autofluorescence: The intrinsic fluorescence of biological tissues is minimal in the NIR range, leading to a much higher signal-to-noise ratio and enhanced sensitivity. fluorofinder.commdpi.comnih.gov
High Spatiotemporal Resolution: The clarity and depth afforded by NIR fluorescence allow for precise tracking of labeled molecules and cells over time. mdpi.commdpi.com
These properties have made NIR fluorophores indispensable for applications ranging from fundamental cell biology to preclinical in vivo imaging of disease models. scribd.comtcsedsystem.edu
Table 1: Comparison of Visible and Near-Infrared (NIR) Imaging Windows
| Feature | Visible Window (400-700 nm) | NIR Window (700-1700 nm) |
| Tissue Penetration | Low | High tcsedsystem.edunih.gov |
| Autofluorescence | High fluorofinder.com | Low mdpi.comnih.gov |
| Signal-to-Noise Ratio | Low | High mdpi.com |
| Primary Limitation | Significant light scattering and absorption by tissue. scribd.com | Requires specialized imaging instrumentation for detection. tcsedsystem.edu |
Significance of Cyanine-Based Dyes in Molecular Probing
Cyanine (B1664457) dyes are a major class of synthetic organic dyes that have become workhorses for fluorescent labeling in biotechnology. axispharm.comcreative-diagnostics.com First synthesized over a century ago for the photographic industry, their unique photophysical properties have made them ideal for biological applications. wikipedia.orgdrugtargetreview.com Structurally, they are characterized by a polymethine chain of conjugated double bonds situated between two nitrogen-containing heterocyclic moieties. wikipedia.orgmdpi.com
The key features that make cyanine dyes significant for molecular probing include:
High Molar Extinction Coefficients: They absorb light very efficiently, which contributes to their exceptional brightness. creative-diagnostics.comirb.hr
Tunable Spectral Properties: The length of the polymethine chain can be altered to precisely control the absorption and emission wavelengths, allowing for the creation of dyes across the entire visible and NIR spectrum. drugtargetreview.comresearchgate.net
Environmental Sensitivity: The fluorescence of some cyanine dyes can change upon binding to biomacromolecules like DNA or proteins, a property exploited in certain detection assays. mdpi.comirb.hr
Versatility: They can be functionalized with various reactive groups to enable covalent attachment to a wide range of biological targets, including proteins, peptides, and nucleic acids. wikipedia.orgdrugtargetreview.com
Common examples include Cy3 (greenish-yellow emission) and Cy5 (far-red emission). creative-diagnostics.com Cyanine7 (Cy7) is a heptamethine cyanine dye specifically designed for the NIR region, making it highly suitable for in vivo imaging applications where deep tissue penetration is required. creative-diagnostics.comlumiprobe.com
Role of N-Hydroxysuccinimide Esters in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. A crucial component of this process is the use of reactive chemical groups that can form stable bonds under biologically compatible conditions. N-hydroxysuccinimide (NHS) esters are among the most widely used and important reagents for this purpose. glenresearch.comd-nb.info
The primary role of an NHS ester is to react with primary amine groups (-NH2). creative-proteomics.com In a biological context, these are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the ester. glenresearch.comcreative-proteomics.com This forms a highly stable amide bond and releases N-hydroxysuccinimide as a byproduct. glenresearch.comcreative-proteomics.com
The key characteristics of NHS ester chemistry in bioconjugation are:
Selectivity: NHS esters are highly reactive towards primary amines, with minimal cross-reactivity with other functional groups under typical reaction conditions. glenresearch.com
Efficiency and Stability: The reaction is efficient and results in a very stable covalent amide linkage, which is critical for applications where the label must remain attached to its target, such as in antibody-drug conjugates. glenresearch.comcreative-proteomics.com
Favorable Reaction Conditions: The conjugation reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-9.0), which is compatible with most proteins and biomolecules. thermofisher.comlumiprobe.com
While effective, NHS esters are sensitive to moisture, as hydrolysis (reaction with water) competes with the desired amine reaction. glenresearch.comd-nb.inforesearchgate.net Therefore, they are often dissolved in a dry organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.com
Table 2: Key Features of NHS Ester Bioconjugation
| Feature | Description |
| Target Functional Group | Primary Amines (-NH2) on proteins (Lysine, N-terminus) and other molecules. thermofisher.com |
| Resulting Covalent Bond | Amide Bond. glenresearch.com |
| Bond Stability | High; resistant to hydrolysis under physiological conditions. creative-proteomics.com |
| Optimal pH Range | 7.2 - 9.0. thermofisher.comlumiprobe.com |
| Competing Reaction | Hydrolysis (reaction with water), which inactivates the NHS ester. d-nb.inforesearchgate.net |
Academic Research Trajectories of Cyanine7 NHS Ester Derivatives
The combination of a NIR cyanine core with an amine-reactive NHS ester creates Cyanine7 NHS ester, a powerful reagent for fluorescently labeling biomolecules for NIR imaging. pubcompare.aibroadpharm.com Academic research has focused on utilizing and improving this probe for a variety of advanced applications.
A primary application is the labeling of antibodies and other targeting ligands to visualize specific cells or tissues in vivo. axispharm.comresearchgate.net For example, researchers have conjugated Cy7 NHS ester to antibodies that recognize tumor-specific antigens, allowing for the non-invasive imaging of tumor location and size in preclinical models. researchgate.net Similarly, it has been used to label peptides that target markers of inflammation, enabling the visualization of immune cell activity. researchgate.net
Research trajectories for this compound derivatives have largely focused on overcoming limitations and enhancing performance for specific biological questions:
Improving Water Solubility: Standard this compound is hydrophobic and requires an organic co-solvent for labeling reactions. lumiprobe.com To better handle delicate proteins that might denature, water-soluble derivatives like sulfo-Cyanine7 NHS ester have been developed. lumiprobe.com The addition of sulfonate groups increases hydrophilicity without compromising the dye's fluorescent properties. lumiprobe.com
Enhancing Photophysical Properties: Researchers have created derivatives with rigidified polymethine chains. lumiprobe.com This structural reinforcement can increase the fluorescence quantum yield, resulting in brighter conjugates and improved imaging sensitivity. lumiprobe.com
Multifunctional and Targeted Probes: The trend in bioconjugation is moving towards creating more complex and functional probes. gbibio.comgrandviewresearch.com this compound serves as a foundational platform for building these next-generation tools. Research involves conjugating Cy7 not just to a single targeting molecule but as part of a larger construct that might include other imaging agents or therapeutic payloads. researchgate.netgbibio.com Recent studies have explored extending the dye's conjugation system to push emission further into the SWIR/NIR-II range for even clearer imaging. nih.gov
These research efforts continue to expand the utility of Cy7-based probes, driving innovation in targeted drug delivery, diagnostics, and fluorescence-guided surgery. researchgate.netgrandviewresearch.com
Table 3: Properties of Cyanine7 NHS Ester and a Common Derivative
| Property | Cyanine7 NHS Ester | sulfo-Cyanine7 NHS Ester |
| Excitation Max. | ~750 nm broadpharm.comaxispharm.com | ~750 nm lumiprobe.com |
| Emission Max. | ~773-776 nm broadpharm.comaxispharm.com | ~772 nm |
| Quantum Yield | ~0.3 broadpharm.com | Improved quantum yield and photostability. lumiprobe.com |
| Solubility | Soluble in organic solvents (DMSO, DMF). broadpharm.com | Water-soluble. lumiprobe.com |
| Primary Application | General NIR labeling of biomolecules. broadpharm.com | Labeling of delicate or easily denatured proteins in aqueous buffers. lumiprobe.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C41H48BF4N3O4 |
|---|---|
Molecular Weight |
733.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C41H48N3O4.BF3.FH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3)4;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |
InChI Key |
ATVLAQFLEUZFOZ-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[F-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyanine7 Nhs Ester
Fundamental Synthetic Routes to Cyanine7 Core Structures
The synthesis of the Cyanine7 core structure typically involves a multi-step process that begins with indolenine precursors. A common strategy is the condensation of two heterocyclic quaternary ammonium (B1175870) salts, which serve as the nitrogen-containing subunits, with a polymethine bridge. researchgate.net The length of this bridge dictates the absorption and emission wavelengths of the resulting dye. For heptamethine cyanines like Cy7, a seven-carbon chain is constructed.
A modular approach to synthesizing asymmetric cyanine (B1664457) dyes has been developed, which allows for the introduction of different functional groups in the final steps of the synthesis. acs.orguni-freiburg.de This method often starts with the N-alkylation of an indolenine derivative to form a carboxy-indolium precursor. uni-freiburg.de This is followed by a reaction to form a hemicyanine intermediate, which is then reacted with another indolium derivative to yield the asymmetric cyanine dye core. acs.org This stepwise approach provides control over the final structure and allows for the incorporation of functionalities necessary for subsequent derivatization.
Strategies for N-Hydroxysuccinimide Ester Functionalization
The N-hydroxysuccinimide (NHS) ester is introduced to the cyanine dye structure to create a reactive moiety for bioconjugation. This functionalization targets a carboxylic acid group that has been incorporated into the cyanine core structure. The NHS ester is formed through a coupling reaction between the carboxylic acid and N-hydroxysuccinimide (NHS).
A widely used method for this transformation is carbodiimide-mediated coupling. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed to activate the carboxylic acid, facilitating its reaction with NHS. This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is critical to dissolve both the hydrophilic and hydrophobic parts of the cyanine dye. The reaction conditions, including temperature and time, are optimized to achieve high yields, often exceeding 80%.
Alternative activating agents for the formation of NHS esters include N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (B91526) (HSTU) and dicyclohexylcarbodiimide (B1669883) (DCC) in combination with NHS. d-nb.info The selection of the coupling agent can depend on the specific properties of the cyanine dye, such as the presence of other functional groups. d-nb.info
Synthesis of Sulfo-Cyanine7 NHS Ester Analogs
To enhance the water solubility of Cyanine7 NHS ester and reduce aggregation, sulfonated analogs (sulfo-Cyanine7) are synthesized. lumiprobe.comantibodies.com The introduction of sulfonate groups (SO3-) improves the dye's performance in aqueous environments, which is particularly important for labeling sensitive proteins that may denature in the presence of organic co-solvents. antibodies.com
The synthesis of sulfo-Cyanine7 NHS ester begins with the preparation of a sulfonated Cyanine7 fluorophore core. This involves using indolenine precursors that are substituted with sulfonic acid groups. The subsequent steps to form the heptamethine chain and introduce the carboxylic acid handle for NHS ester functionalization are similar to those for the non-sulfonated analog. The final step is the esterification of the carboxylic acid with NHS, typically using EDC as a coupling agent in a suitable solvent like DMF. The resulting sulfo-Cyanine7 NHS ester is a water-soluble dye with improved quantum yield and photostability compared to the parent Cy7. lumiprobe.comantibodies.com
Purification Techniques for Cyanine7 NHS Ester and its Derivatives
Purification is a critical step in the synthesis of Cyanine7 NHS ester and its conjugates to ensure high purity and remove unreacted reagents.
Chromatographic Separation Methods
Chromatographic techniques are widely used for the purification of cyanine dyes. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful method for separating the desired dye from impurities and side products. d-nb.inforesearchgate.net Size-exclusion chromatography is another common technique used to purify dye-protein conjugates, effectively separating the larger labeled protein from the smaller, unreacted dye molecules. aatbio.com Gel filtration chromatography, a type of size-exclusion chromatography, is also frequently employed for this purpose. aatbio.comgbiosciences.com
Dialysis and Ultrafiltration for Conjugate Purification
For the purification of biomolecule conjugates, dialysis and ultrafiltration are effective methods for removing unreacted dye and other small molecules. biotium.combiotium.com Dialysis involves placing the conjugation reaction mixture in a semi-permeable membrane that allows small molecules like free dye to pass through while retaining the larger labeled protein. biotium.com Ultrafiltration uses centrifugal force to pass the solution through a membrane with a specific molecular weight cut-off (MWCO), retaining the larger conjugate and allowing smaller impurities to pass through. biotium.combroadpharm.com The choice between dialysis and ultrafiltration can depend on factors such as the required concentration of the final product and the speed of the purification process. gbiosciences.comsigmaaldrich.com
Development of Modified Cyanine7 NHS Ester Scaffolds for Enhanced Reactivity
Research efforts have focused on developing modified Cyanine7 NHS ester scaffolds to improve their properties, including reactivity and fluorescence brightness. One approach involves rigidizing the central polymethine chain of the cyanine dye. lumiprobe.com This molecular reinforcement can lead to a significant increase in the quantum yield of the fluorophore.
Another strategy to enhance reactivity involves modifying the electronic properties of the dye. For instance, the introduction of an electron-withdrawing quaternary amine can enhance the chemical reactivity of the NHS ester, allowing for efficient labeling at physiological pH. acs.org Furthermore, the development of heterobifunctional cyanine dyes, which contain an NHS ester at one end and another reactive group (like a maleimide) at the other, provides versatile linkers for more complex bioconjugation strategies. d-nb.info These modifications aim to create brighter, more stable, and more reactive probes for advanced bioimaging and diagnostic applications.
Reaction Mechanisms and Bioconjugation Chemistry of Cyanine7 Nhs Ester
Amide Bond Formation via N-Hydroxysuccinimide Ester Reactivity
The primary mechanism for conjugating Cyanine7 NHS ester to biomolecules is through the formation of a stable amide bond. peg.inksmolecule.com This reaction, a form of acylation, targets primary aliphatic amines, which are abundant in proteins and other biological macromolecules. thermofisher.comglenresearch.com The key reactive sites on proteins are the ε-amino group (-NH2) of lysine (B10760008) residues and the α-amino group at the N-terminus. researchgate.net
The reaction is initiated by the nucleophilic attack of the unprotonated primary amine from the biomolecule on the carbonyl carbon of the NHS ester group. glenresearch.comnih.gov This forms a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a good leaving group, resulting in the formation of a highly stable covalent amide bond between the Cyanine7 dye and the biomolecule. thermofisher.comglenresearch.com The resulting amide linkage is identical to the peptide bonds found naturally in proteins, contributing to the stability of the final conjugate.
Influencing Factors on Conjugation Efficiency
The efficiency and specificity of the conjugation reaction are not absolute and are influenced by several experimental parameters. Careful optimization of these factors is crucial to achieve the desired degree of labeling (DOL) while preserving the biological function of the target molecule.
The pH of the reaction buffer is one of the most critical factors governing the conjugation efficiency. interchim.frwindows.net The reaction between the NHS ester and the primary amine is highly pH-dependent. lumiprobe.com For the amine to act as a nucleophile, it must be in its unprotonated state. This is favored under slightly alkaline conditions. The optimal pH for labeling reactions is typically in the range of 8.0 to 9.0, with many protocols recommending a more precise range of 8.3 to 8.5. interchim.frwindows.netaatbio.com
The choice of buffer is also important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the Cy7 NHS ester, thereby lowering the labeling efficiency. lumiprobe.comaatbio.commedchemexpress.com Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate solutions adjusted to the optimal pH. windows.net
Table 1: pH Influence on Cyanine7 NHS Ester Conjugation
| pH Range | Effect on Primary Amines | Effect on NHS Ester | Overall Conjugation Efficiency |
| < 7.5 | Largely protonated (-NH3+), non-nucleophilic | Stable | Low |
| 8.0 - 9.0 | Increasingly deprotonated (-NH2), nucleophilic | Moderate hydrolysis | Optimal interchim.fraatbio.com |
| > 9.0 | Deprotonated (-NH2), highly nucleophilic | Rapid hydrolysis | Decreased due to dye degradation interchim.frwindows.net |
The solubility of the cyanine (B1664457) dye can significantly impact the reaction. Standard Cyanine7 NHS ester is hydrophobic and has low solubility in aqueous buffers. interchim.fribiantech.com Therefore, it is typically first dissolved in a small volume of a water-miscible, polar aprotic organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous solution of the biomolecule. thermofisher.comwindows.netlumiprobe.com It is critical to use high-purity, amine-free DMF, as any amine contaminants will react with the NHS ester. lumiprobe.com
The introduction of an organic solvent can potentially affect the stability and conformation of the biomolecule, particularly proteins. Therefore, the final concentration of the organic co-solvent in the reaction mixture is generally kept low, often below 10%. thermofisher.comaatbio.com For sensitive proteins that may be denatured by organic solvents, a water-soluble version of the dye, Sulfo-Cyanine7 NHS ester, is a preferred alternative. lumiprobe.com The sulfonate groups on this variant enhance its hydrophilicity, allowing the labeling reaction to proceed in a fully aqueous environment. broadpharm.com
The molar ratio of this compound to the target biomolecule is a key parameter that must be optimized to control the degree of labeling (DOL). aatbio.com A common starting point for protein labeling is a 5- to 20-fold molar excess of the dye. Many protocols suggest an initial trial with a 10:1 dye-to-protein ratio. aatbio.comaatbio.comglpbio.com
The optimal ratio is dependent on several factors, including the number of available primary amines on the target, the protein concentration, and the desired properties of the final conjugate.
Over-labeling: Using too high a molar ratio can lead to the conjugation of multiple dye molecules to a single biomolecule. This can sometimes alter the biological activity of the protein, for instance, by diminishing the binding affinity of an antibody, or it can lead to fluorescence quenching. aatbio.com
Under-labeling: A low molar ratio may result in a low DOL, yielding a conjugate with reduced fluorescence intensity and consequently lower detection sensitivity. aatbio.com
Therefore, for any new biomolecule, it is often necessary to perform a series of labeling reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to empirically determine the ratio that provides the best balance between fluorescence signal and retained biological function. aatbio.com
Table 2: General Guidelines for Molar Ratio in Protein Labeling
| Molar Ratio (Dye:Protein) | Potential Outcome | Recommended Use Case |
| 5:1 | Lower Degree of Labeling (DOL), minimal impact on function. | Sensitive proteins; when function is paramount. |
| 10:1 | Moderate DOL, good starting point for most proteins. aatbio.comaatbio.com | Initial optimization experiments. |
| 15:1 - 20:1 | Higher DOL, brighter signal. | When maximum sensitivity is required and function is not compromised. aatbio.com |
Solvent Effects on Conjugation Yield and Specificity
Specificity of Reaction with Primary and Secondary Amines on Biomolecules
N-hydroxysuccinimide esters are highly selective for primary amines. glenresearch.com In the context of proteins, this includes the N-terminal α-amine and the ε-amine of lysine side chains. researchgate.net The reaction with secondary amines, such as the one found in an N-terminal proline residue, is possible but occurs at a much slower rate and is generally not a significant competing pathway in typical bioconjugation reactions. researchgate.netmst.edu
While other nucleophilic side chains exist in proteins—such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine—their reaction with NHS esters is much less favorable under standard aqueous labeling conditions (pH 7.2-9). stackexchange.com The amide bond formed with primary amines is significantly more stable than the ester or thioester bonds that would be formed with hydroxyl or sulfhydryl groups, respectively. glenresearch.com These alternative products are more susceptible to hydrolysis, making the primary amine linkage the most robust and predominant conjugate formed. glenresearch.com While some studies have noted reactivity with other residues like serine, threonine, and tyrosine, this often requires specific conditions or favorable positioning within a protein's structure. stackexchange.com For most practical purposes, this compound is considered a primary amine-specific labeling reagent.
Strategies for Site-Specific Labeling using Cyanine7 NHS Ester Conjugation
A significant challenge with NHS ester chemistry is the lack of site-specificity. nih.gov Most proteins contain multiple lysine residues, and their reaction with this compound results in a heterogeneous mixture of conjugates with the dye attached at different locations and with a varied number of dye molecules per protein. nih.gov This heterogeneity can be problematic for applications requiring precise control over the conjugate's structure and stoichiometry.
However, strategies have been developed to achieve site-specific labeling:
N-Terminal Labeling via pH Control: The pKa of the N-terminal α-amino group (typically ~7.8-8.2) is generally lower than that of the lysine ε-amino group (pKa ~10.5). By carefully controlling the reaction pH at a level just above the pKa of the N-terminus but well below that of lysine, it is possible to preferentially label the N-terminal amine, as it will be more nucleophilic than the still-protonated lysine side chains. stackexchange.com
Conversion to Thioester for N-Cys Labeling: A more advanced and highly specific method involves a one-pot conversion of the NHS ester into a more chemoselective reagent. nih.gov By pre-treating the Cyanine7 NHS ester with 2-mercaptoethanesulfonic acid sodium salt (MESNA), the NHS ester is converted into a Cyanine7-MESNA thioester. This thioester is highly reactive towards a unique N-terminal cysteine (N-Cys) residue on a protein. This approach leverages native chemical ligation principles to direct the dye to a single, predetermined site on the protein, effectively transforming a non-specific labeling reagent into a tool for precise, site-specific modification. nih.gov
Impact of Conjugation on Macromolecular Integrity
A critical consideration in any bioconjugation reaction is the potential impact on the structure and function of the labeled macromolecule.
Proteins: The labeling of proteins with Cyanine7 NHS ester occurs at the N-terminus and on the side chains of lysine residues. glenresearch.com Since lysine residues are often distributed across the protein surface, this can lead to a heterogeneous population of labeled proteins, with a random distribution of the dye. glenresearch.com While this random labeling ensures that a critical lysine is unlikely to be modified on all protein molecules, excessive labeling can potentially alter the protein's conformation, stability, and biological activity. glenresearch.comnih.gov For example, over-labeling can sometimes lead to protein aggregation.
Nucleic Acids: For nucleic acids, Cyanine7 NHS ester is used to label oligonucleotides that have been modified to contain a primary amine group. glenresearch.com The conjugation chemistry is highly effective for this purpose, and when performed correctly, the labeling should not affect other parts of the oligonucleotide. glenresearch.com
It is important to note that the process of labeling itself, including the potential for local heating or changes in the microenvironment due to the dye, could have subtle effects on the integrity of the macromolecule. However, for many applications, particularly in fluorescence imaging, the benefits of having a bright and photostable NIR label outweigh these potential minor alterations.
Advanced Spectroscopic and Photophysical Characterization Methodologies
Fluorescence Correlation Spectroscopy (FCS) for Dye Photodynamics Analysis
Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the photodynamics of fluorescent molecules like Sulfo-Cyanine7 (SCy7), a sulfonated derivative of Cy7. acs.orgnih.gov By analyzing fluorescence fluctuations from a microscopic observation volume, FCS provides information on processes such as diffusion and transitions to non-fluorescent dark states. acs.org In studies of SCy7, FCS measurements performed at various excitation intensities reveal relaxations in the correlation curves that are indicative of such dark-state transitions. acs.orgacs.org
Specifically, recorded FCS curves for SCy7 show decreases with increasing correlation times, and the amplitudes of these decays correspond to the population probabilities of the dark states. nih.gov These relaxations are often attributed to photoisomerization, a key process in cyanine (B1664457) dyes. acs.org For example, FCS curves of SCy7 recorded at 638 nm excitation display relaxations consistent with reversible, excitation-driven transitions between emissive and non-emissive states. acs.orgnih.gov The analysis of these curves, often in conjunction with other techniques like TRAST, allows for the quantification of the kinetics of these photodynamic processes. acs.orgacs.org
Transient State (TRAST) Excitation Modulation Spectroscopy for Dark State Characterization
Transient State (TRAST) spectroscopy is a complementary technique to FCS for investigating the long-lived dark states of fluorophores. nih.govresearchgate.net TRAST characterizes these states by measuring the time-averaged fluorescence intensity as a function of modulated laser excitation. acs.orgresearchgate.net This method is particularly useful for studying the photodynamics of heptamethine NIR cyanine dyes like SCy7. nih.gov
TRAST experiments have been instrumental in identifying and characterizing photoisomerized states of SCy7. acs.orgnih.gov While dark-state relaxations typically cause a decrease in fluorescence, TRAST measurements on SCy7 have also revealed an increase in fluorescence intensity with longer excitation durations. nih.gov This observation suggests that excitation can convert SCy7 into another, different fluorescent state. nih.gov This finding is crucial for building a complete model of the dye's photophysics, which includes transitions between at least two emissive states and one non-emissive state. acs.orgnih.gov The combination of TRAST and FCS provides a robust framework for understanding the complex population dynamics of these transient states. acs.orgresearchgate.net
Analysis of Photoisomerization Processes in Heptamethine Cyanine Dyes
Photoisomerization is a predominant process in heptamethine cyanine dyes and significantly influences their fluorescent properties. acs.org Upon excitation, the all-trans isomer of a Cy7 dye can convert into various cis-isomers, which act as dark states or, in some cases, as new emissive species. researchgate.netdiva-portal.orgdiva-portal.org Theoretical and experimental studies on Cy7 derivatives, such as Cy7-NH3 and Cy7-SO3, have elucidated the kinetics of these isomerization reactions. researchgate.netdiva-portal.orgdiva-portal.org
Research combining experimental techniques like FCS and TRAST with density functional theory (DFT) calculations has led to a detailed understanding of this process. researchgate.netdiva-portal.orgdiva-portal.org Key findings include:
Three-State Model: The photoisomerization kinetics of SCy7 are consistent with a three-state model, which involves reversible, largely excitation-driven transitions. acs.orgnih.gov
Red-Emissive Isomers: The photoisomerization of the ground-state all-trans Cy7 molecule can result in mono-cis and all-cis species that exhibit a red-shifted emission compared to the original molecule. researchgate.netdiva-portal.orgdiva-portal.org
Two-Step Pathway: The formation of all-cis isomers can occur through a sequential two-step photoisomerization process within the excited singlet state. researchgate.netdiva-portal.orgdiva-portal.org Computational models suggest that the experimentally observed red-shifted emission is most likely due to the formation of a specific mono-cis isomer which is reachable through an energetically favorable pathway. diva-portal.orgdiva-portal.org
This photoisomerization and the formation of the redshifted photoisomer are strongly dependent on environmental factors such as viscosity and polarity. acs.orgnih.gov
Spectrofluorimetric Techniques for Spectral Shift Monitoring
To directly observe and confirm the spectral changes associated with photoisomerization, spectrofluorimetric techniques are combined with excitation modulation. acs.orgnih.gov A method known as "spectral-TRAST" involves recording the emission spectra of the dye under various rectangular pulse-train excitations, similar to those used in standard TRAST experiments. acs.orgmdpi.com
By systematically varying the pulse widths while keeping the duty cycle constant, it is possible to monitor changes in the emission spectrum. mdpi.com For SCy7, spectral-TRAST measurements have confirmed an excitation-induced redshift in its emission spectrum. acs.orgnih.gov When emission spectra obtained with different pulse widths are normalized, a clear shift towards longer wavelengths becomes apparent with longer pulse durations, providing direct evidence for the formation of a red-emissive photoisomerized state. mdpi.com This technique is crucial for validating the models of photophysical behavior derived from FCS and TRAST data. acs.org
Evaluation of Fluorescence Quantum Yield and Extinction Coefficients in Conjugates
The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (φ). For Cyanine7 NHS ester, these parameters are critical for its use in labeling and imaging applications. The NHS ester group allows for the covalent attachment of the dye to primary amines on biomolecules like proteins and peptides. aatbio.combroadpharm.com
The reported values for the extinction coefficient and quantum yield of Cy7 and its derivatives can vary slightly depending on the specific variant and measurement conditions. However, they are generally characterized by a very high extinction coefficient in the NIR region. Some sources indicate that reinforcing the molecular structure by rigidizing the central polymethine chain can increase the quantum yield by as much as 20% compared to the parent Cy7 structure, leading to enhanced fluorescence brightness. ibiantech.cominterchim.fr
Table 1: Photophysical Properties of Cyanine7 NHS Ester Variants
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | ~750 nm | broadpharm.comibiantech.comtocris.comrndsystems.com |
| Emission Maximum (λem) | ~764-779 nm | aatbio.combroadpharm.comtocris.comrndsystems.com |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | broadpharm.comibiantech.comtocris.comrndsystems.combio-techne.com |
| Fluorescence Quantum Yield (φ) | 0.3 | broadpharm.comibiantech.comtocris.comrndsystems.combio-techne.com |
Assessment of Photostability in Labeled Constructs
Photostability is a crucial characteristic for any fluorophore used in fluorescence imaging, particularly for applications requiring long or intense illumination, such as single-molecule studies. nih.gov Cyanine dyes, including Cy7, can be susceptible to photobleaching. However, their performance can often be enhanced.
Improved photostability has been reported for certain analogs of Cy7. lumiprobe.com For instance, sulfo-Cyanine7 is described as having higher photostability compared to the parent Cy7 fluorophore. lumiprobe.com Furthermore, a general strategy to improve the photostability of cyanine dyes involves the direct conjugation of so-called triplet-state quenchers (TSQs). nih.gov Studies on the related Cy5 dye have shown that covalently linking molecules like cyclooctatetraene (B1213319) (COT) or 4-nitrobenzyl alcohol (NBA) can dramatically increase photostability by reducing the lifetime of the reactive triplet state, thereby minimizing the generation of damaging singlet oxygen. nih.gov Such strategies are likely applicable to Cy7-labeled constructs to enhance their robustness in demanding imaging experiments. The high photostability of some Cy7.5 derivatives makes them suitable for long-term imaging with minimal signal loss. axispharm.com
Research Applications of Cyanine7 Nhs Ester in Biological and Materials Science
Biomolecule Labeling and Conjugation Strategies
The primary application of Cyanine7 NHS ester revolves around its ability to covalently attach to biomolecules. The NHS ester group reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues in proteins, to form a stable amide linkage. nih.gov This reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure the amino group is deprotonated and reactive. lumiprobe.com
Peptide and Oligonucleotide Conjugation for Probe Development
Cyanine7 NHS ester is also employed to label peptides and amino-modified oligonucleotides to create fluorescent probes for various research applications. broadpharm.cominterchim.frmedchemexpress.com These probes are valuable tools for studying molecular interactions, enzyme activity, and for in vivo imaging. For instance, a neutrophil-binding peptide, cinnamoyl-F(D)LF(D)LF (cFLFLF), was labeled with Cyanine7 to create a probe for noninvasive near-infrared fluorescence imaging of inflammation. researchgate.net
The conjugation strategy is similar to that of proteins, targeting primary amine groups. In the case of oligonucleotides, an amino-modifier is typically introduced during synthesis to provide a site for conjugation. genelink.com The resulting fluorescently labeled peptides and oligonucleotides can be used in a variety of assays, including fluorescence resonance energy transfer (FRET) studies and in situ hybridization. genelink.com In one study, Cyanine7 NHS ester was used to pre-conjugate antibodies before oligonucleotide labeling to accurately quantify the conjugation ratio, which is otherwise difficult due to the overlapping absorbance spectra of oligonucleotides and antibodies. nih.gov
Labeling of Extracellular Vesicles for Biodistribution Studies in Research Models
The biodistribution of extracellular vesicles (EVs) is a critical area of research, and Cyanine7 NHS ester has emerged as a useful tool for these studies. nih.gov EVs can be labeled with Cyanine7 NHS ester by targeting the amine groups of proteins on their surface. nih.govoaepublish.com This covalent labeling allows for the tracking of EVs in vivo to understand their circulation, targeting, and clearance in preclinical research models. nih.gov
A key advantage of using amine-reactive dyes like Cyanine7 NHS ester for EV labeling is the formation of a stable amide bond. nih.gov However, a potential consideration is that this covalent modification could alter the surface proteome of the EVs, which might influence their biological interactions. oaepublish.com Researchers have successfully used Cyanine7 NHS ester-labeled EVs for biodistribution studies, and techniques like size-exclusion chromatography are employed to effectively remove excess dye after labeling. nih.gov
Advanced Fluorescence Imaging Techniques
The unique spectral properties of Cyanine7 make it particularly well-suited for advanced fluorescence imaging techniques, especially those requiring deep tissue penetration and high sensitivity.
Near-Infrared Fluorescence Imaging in Preclinical Research Models
Cyanine7 NHS ester is a prominent dye for near-infrared (NIR) fluorescence imaging in preclinical research. ibiantech.comaxispharm.comlumiprobe.com The NIR window (700-900 nm) offers significant advantages for in vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced absorption and scattering by endogenous molecules like hemoglobin and water. lumiprobe.commedkoo.com This leads to lower tissue autofluorescence and a higher signal-to-background ratio, enabling the visualization of labeled molecules in deep tissues. axispharm.com
Researchers have utilized Cyanine7-labeled probes for a wide range of in vivo imaging applications, including:
Cancer Imaging: Cetuximab labeled with a Cyanine7 derivative was used for in vivo fluorescence imaging of epithelial ovarian cancer in mice, allowing for the clear visualization of tumors. nih.gov
Inflammation Imaging: A Cyanine7-labeled peptide targeting neutrophils was developed for the noninvasive imaging of inflammation. researchgate.netresearchgate.net
Nerve Visualization: A NaV1.7-targeted peptide labeled with a Cyanine7.5 derivative (a close analog of Cyanine7) was used for near-infrared nerve visualization in a preclinical mouse model, which has potential applications in surgery. hubspotusercontent-na1.net
The improved quantum yield of some Cyanine7 analogs further enhances their brightness, making them even more suitable for sensitive in vivo imaging. ibiantech.comlumiprobe.commedkoo.com
Flow Cytometry Applications in Cellular Analysis
Cyanine7 and its conjugates are also valuable reagents in flow cytometry. axispharm.comresearchgate.net Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. researchgate.netnih.gov By labeling specific cell surface or intracellular proteins with Cyanine7-conjugated antibodies, researchers can identify and quantify different cell populations.
The distinct spectral properties of Cyanine7 allow for its inclusion in multi-color flow cytometry panels, where multiple fluorescent dyes are used simultaneously to analyze complex cell populations. axispharm.comaxispharm.com Its emission in the far-red to near-infrared region minimizes spectral overlap with commonly used fluorophores that emit in the visible range, simplifying data analysis and compensation. researchgate.net
| Application | Key Advantage of Cyanine7 | Source |
| Near-Infrared Imaging | Deep tissue penetration, low autofluorescence | ibiantech.comaxispharm.comlumiprobe.com |
| Flow Cytometry | Minimal spectral overlap with other fluorophores | axispharm.comresearchgate.net |
Fluorescence Microscopy for Cellular and Subcellular Localization
Cyanine7 NHS ester is instrumental in fluorescence microscopy for visualizing the localization of labeled molecules within cells and subcellular compartments. After conjugation to a molecule of interest, the resulting fluorescent probe can be introduced to live or fixed cells. For instance, in cellular uptake assays, cells can be incubated with Cy7-labeled nanoparticles. Following incubation, the nucleus and cytoskeleton can be stained with other fluorescent dyes to provide contrast and context to the location of the Cy7-labeled entity. Confocal laser scanning microscopy is then employed to acquire high-resolution images, revealing the distribution of the labeled molecule within the cellular environment. medchemexpress.com This technique has been used to track the cellular location and dynamic changes of biomolecules like proteins and antibodies. medchemexpress.com
Development of Targeted Hybrid Imaging Probes
A significant application of Cyanine7 NHS ester is in the creation of targeted hybrid imaging probes. These probes combine the near-infrared fluorescence of Cyanine7 with a targeting moiety, such as a peptide or antibody, that specifically binds to a biomarker of interest. This dual functionality allows for the targeted delivery of the fluorescent signal to specific cells or tissues.
For example, a heptamethine cyanine-based, disulfonated fluorophore, Sulfo-Cyanine7, has been used in the development of hybrid imaging agents. nih.govacs.org Its excitation and emission in the near-infrared range enhance tissue penetration and imaging contrast. nih.govacs.org In one study, Sulfo-Cyanine7 carboxylic acid was conjugated to a chelator scaffold, which was then linked to targeting vectors like a minigastrin analogue (MG11) or a cyclic pentapeptide (RGD). nih.govacs.org These probes were developed for imaging cholecystokinin-2 (CCK-2) receptor and integrin αVβ3 overexpression in cancer models. nih.govacs.org
Another example involves the labeling of the neutrophil-binding peptide cinnamoyl-F(D)LF(D)LF (cFLFLF) with Cyanine (B1664457) 7. researchgate.net This probe was designed to target formyl peptide receptors on neutrophils for the noninvasive near-infrared fluorescence imaging of inflammation. researchgate.net The modification of this construct with polyethylene (B3416737) glycol (PEG) enhanced its solubility and bioavailability. researchgate.net
Ex Vivo Organ Imaging in Research Studies
Following in vivo imaging, ex vivo analysis of organs is a common practice to validate and quantify the biodistribution of Cyanine7-labeled probes. After a set time post-injection of the labeled compound, animals are euthanized, and major organs such as the heart, liver, spleen, lungs, and kidneys, as well as tumors, are harvested. medchemexpress.comnih.gov These excised organs are then imaged using a fluorescence imager. nih.gov The fluorescent signal within each organ can be quantified to determine the accumulation of the probe. nih.govmedchemexpress.com This method provides a more detailed and sensitive assessment of probe distribution compared to in vivo imaging alone and is crucial for evaluating the targeting efficiency and clearance profile of the fluorescent agent. nih.gov For example, in studies involving cetuximab-Cy7 probes for imaging epithelial ovarian cancer, ex vivo imaging of tumors and normal organs was performed to assess the probe's distribution and targeting specificity. nih.gov
Research in Molecular Sensing and Bioanalytical Assay Development
The unique spectral properties of Cyanine7 NHS ester make it a valuable tool in the development of molecular sensors and bioanalytical assays.
Design of Fluorescent Probes for Specific Biomarker Detection
Cyanine7 NHS ester is frequently used to create fluorescent probes for the detection of specific biomarkers. By conjugating the dye to a molecule with high affinity for a particular biomarker, researchers can develop sensitive detection methods. For instance, Cyanine7 has been conjugated to cetuximab, an antibody that targets the epidermal growth factor receptor (EGFR), to create a probe for imaging epithelial ovarian cancer. nih.gov Similarly, probes targeting neutrophil-specific peptides have been developed to detect inflammatory events. researchgate.net The development of these targeted probes allows for the noninvasive detection and monitoring of disease-related biomarkers in vivo and in vitro.
Development of Multiplexed Imaging Assays
The distinct spectral properties of cyanine dyes, including Cyanine7 and its counterparts like Cyanine3 and Cyanine5, enable their use in multiplexed imaging assays. In these assays, multiple targets can be detected simultaneously in a single experiment by labeling different probes with spectrally distinct fluorophores. axispharm.com For example, Cyanine3 and Cyanine5, which emit in the orange-red and far-red regions, respectively, are often used together to label different RNA molecules for co-detection. Cyanine7.5, with its even longer wavelength emission, further expands the possibilities for multiplexed imaging, allowing for the simultaneous detection of multiple biomolecular targets in complex assays. axispharm.com This capability is highly valuable in applications such as fluorescence microscopy and flow cytometry. axispharm.com
Methodological Considerations and Optimization in Academic Research Settings
Buffer Selection and pH Control for Optimal Labeling
The covalent bond formation between the N-hydroxysuccinimidyl (NHS) ester of Cyanine7 and a primary amine on a target molecule, such as a lysine (B10760008) residue on a protein, is a pH-dependent acylation reaction. dutscher.com The selection of an appropriate buffer system and strict pH control are therefore critical for maximizing labeling efficiency while minimizing competing side reactions. dutscher.cominterchim.fr
The primary amino groups of proteins are reactive towards NHS esters only in their unprotonated, nucleophilic state (-NH2). researchgate.net Consequently, the reaction is typically performed at a slightly alkaline pH. tocris.com The optimal pH range for this conjugation is generally considered to be between 8.0 and 9.0, with many protocols recommending a pH of 8.3 to 8.5. interchim.frfluidic.com Within this range, a sufficient concentration of deprotonated primary amines is available for reaction. researchgate.net While higher pH values further increase the concentration of reactive amines, they also significantly accelerate the hydrolysis of the NHS ester, where the ester reacts with water instead of the target amine. dutscher.comthermofisher.com This hydrolysis is the major competing reaction and reduces the amount of dye available for conjugation, thereby lowering the labeling efficiency. dutscher.com The half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6, highlighting the need for a carefully balanced pH. thermofisher.comthermofisher.com
Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be strictly avoided as they will compete with the target molecule for reaction with the Cyanine7 NHS ester, leading to significantly reduced labeling efficiency. dutscher.comaatbio.comwindows.net Suitable buffers for this labeling reaction include phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, and HEPES, all adjusted to the optimal pH range of 7.2 to 9.0. dutscher.comthermofisher.com If a protein is in an incompatible buffer, it must be exchanged into a suitable labeling buffer via methods like dialysis or desalting columns prior to initiating the conjugation. aatbio.comatto-tec.com
Interactive Table: Buffer Systems for Cyanine7 NHS Ester Labeling
| Buffer System | Recommended pH Range | Compatibility Notes |
|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.5 | Widely used; ensure final pH is adjusted to the higher end of the range for optimal reaction. thermofisher.comaatbio.com |
| Sodium Bicarbonate/Carbonate | 8.0 - 9.5 | Excellent buffering capacity in the optimal range for NHS ester reactions. thermofisher.comaatbio.comfurthlab.xyz |
| Borate | 8.0 - 9.0 | A common and effective choice for maintaining a stable alkaline pH. tocris.comthermofisher.com |
| HEPES | 7.2 - 8.0 | Suitable alternative, particularly for reactions closer to neutral pH. thermofisher.comtocris.com |
| Tris (e.g., TBS) | Not Recommended | Contains primary amines that directly compete with the target molecule for labeling. dutscher.comaatbio.com |
| Glycine | Not Recommended | Contains primary amines and is often used to quench the reaction, making it unsuitable as a labeling buffer. tocris.com |
Strategies for Removing Unreacted Dye
Following the incubation period for the conjugation reaction, it is essential to remove any non-covalently bound, hydrolyzed, or unreacted Cyanine7 NHS ester from the labeled biomolecule. This purification step is crucial for accurate downstream quantification and to prevent high background fluorescence in imaging applications. Several common laboratory techniques are effective for this purpose, primarily leveraging the size difference between the (now larger) protein-dye conjugate and the small-molecule dye.
Size-Exclusion Chromatography (Gel Filtration): This is one of the most common and effective methods. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). aatbio.com The larger protein-dye conjugates are excluded from the pores and elute first, while the smaller, unreacted dye molecules enter the pores and are retarded, eluting later. This allows for a clean separation of the conjugate from contaminants. Pre-packed spin columns are a convenient and rapid format for this type of purification, especially for small-scale reactions. aatbio.comaatbio.com
Dialysis: This technique involves placing the reaction mixture in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer. The protein-dye conjugate is retained within the bag, while the small unreacted dye molecules diffuse out into the buffer, which is typically changed several times to ensure complete removal.
Ultrafiltration (Spin Filters): Centrifugal filtration devices that use a semi-permeable membrane can also be used. nih.gov The reaction mixture is placed in the device and centrifuged. The larger conjugate is retained on the filter, while the smaller unreacted dye and buffer components pass through into the collection tube. nih.gov This method can also serve to concentrate the final product. nih.gov
The choice of method depends on the scale of the reaction, the properties of the biomolecule, and the required purity of the final conjugate. For most standard protein labeling experiments, size-exclusion spin columns offer a good balance of speed, efficiency, and recovery. aatbio.com
Impact of Protein Concentration and Solution Impurities on Conjugation
The efficiency of the labeling reaction with Cyanine7 NHS ester is sensitive to both the concentration of the target protein and the presence of nucleophilic impurities in the reaction solution. aatbio.comaatbio.com
Protein Concentration: A higher protein concentration generally increases the labeling efficiency. dutscher.com For optimal results, protein concentrations are typically recommended to be in the range of 2-10 mg/mL. aatbio.comaatbio.comselleckchem.commedchemexpress.com At lower concentrations (<2 mg/mL), the kinetics of the desired protein-dye reaction are slower, and the competing hydrolysis reaction of the NHS ester becomes more pronounced, leading to a significant reduction in labeling efficiency. dutscher.comaatbio.comaatbio.com
Solution Impurities: The presence of extraneous nucleophiles in the protein solution can severely inhibit the conjugation reaction. As mentioned previously, amine-containing buffers like Tris are a primary concern. aatbio.com Other common laboratory reagents can also interfere. Sodium azide (B81097), a frequently used preservative in antibody solutions, is a strong nucleophile that will react with the NHS ester and reduce labeling efficiency. aatbio.comresearchgate.net Therefore, it is recommended to remove sodium azide by dialysis or gel filtration before labeling. aatbio.comresearchgate.net Other substances like free amino acids or stabilizing proteins such as bovine serum albumin (BSA) or gelatin in the preparation will also compete for the dye, and should be removed. aatbio.comlumiprobe.com
Storage and Stability Guidelines for Cyanine7 NHS Ester Reagents and Conjugates
Proper storage and handling are critical to maintain the reactivity of the Cyanine7 NHS ester reagent and the stability of the final fluorescent conjugate.
Cyanine7 NHS Ester Reagent: The NHS ester functional group is highly susceptible to hydrolysis from moisture. lumiprobe.comfishersci.com Therefore, the lyophilized powder should be stored desiccated at -20°C and protected from light. lumiprobe.comlumiprobe.comglpbio.comlunanano.ca Before opening a vial, it is crucial to allow it to warm completely to room temperature to prevent atmospheric moisture from condensing inside, which would degrade the reagent. lumiprobe.comfishersci.com For use, the reagent is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. aatbio.comlumiprobe.com These stock solutions should be prepared fresh whenever possible. atto-tec.comatto-tec.com If storage is necessary, stock solutions in anhydrous DMSO can be stored in aliquots at -20°C for a few weeks, but repeated freeze-thaw cycles should be avoided. aatbio.com Aqueous solutions of the reagent are highly unstable and should be used immediately. lumiprobe.com
Cyanine7-Labeled Conjugates: The stability of the final protein-dye conjugate also requires specific storage conditions. For short-term storage (up to a few weeks), conjugates can typically be kept at 4°C, protected from light. revvity.co.jp The addition of a preservative like sodium azide (which is acceptable after the conjugation reaction is complete) can prevent microbial growth. tocris.comatto-tec.com For long-term storage, it is recommended to divide the conjugate into small, single-use aliquots and store them at -20°C or -80°C. tocris.comglpbio.comabberior.rocks Adding a cryoprotectant like glycerol (B35011) (e.g., to a final concentration of 50%) can help prevent damage from freezing. tocris.com All fluorescent conjugates should be protected from prolonged exposure to light to prevent photobleaching. lumiprobe.comlunanano.cathermofisher.com
Interactive Table: Storage Guidelines
| Material | Form | Storage Temperature | Key Considerations |
|---|---|---|---|
| Cyanine7 NHS Ester | Lyophilized Powder | -20°C | Store desiccated; warm to room temperature before opening; protect from light. lumiprobe.comlumiprobe.comglpbio.com |
| Cyanine7 NHS Ester | Stock Solution in Anhydrous DMSO | -20°C | Prepare fresh; if stored, use within 1 month and avoid freeze-thaw cycles. tocris.comglpbio.com |
| Cyanine7 Conjugate | Purified Solution | 4°C | Short-term (1-4 weeks); protect from light; may add preservative. tocris.comatto-tec.comrevvity.co.jp |
| Cyanine7 Conjugate | Purified Solution | -20°C or -80°C | Long-term; aliquot to avoid freeze-thaw cycles; add cryoprotectant (e.g., glycerol); protect from light. tocris.comglpbio.comabberior.rocks |
Reproducibility and Standardization in Labeling Protocols
Achieving reproducible results between experiments and across different laboratories is a significant challenge in bioconjugation. Standardization of the labeling protocol is key to minimizing variability.
This involves precisely controlling and documenting all critical parameters of the reaction:
Molar Ratio: The ratio of dye to protein must be kept consistent and should be optimized for each specific protein to achieve the desired degree of labeling (DOL) without causing protein aggregation or loss of function. aatbio.com
Reaction Conditions: The pH, temperature, and incubation time must be carefully controlled and recorded for each reaction.
Reagent Quality: Using high-quality, fresh reagents, including the Cyanine7 NHS ester and anhydrous solvents, is essential. atto-tec.comlumiprobe.com The purity of the target protein must also be consistent. aatbio.com
Purification: The method used to remove unreacted dye must be standardized to ensure consistent purity of the final conjugate. aatbio.com
Characterization: After purification, every batch of conjugate should be characterized to determine its concentration and, crucially, its degree of labeling (DOL). The DOL, which is the average number of dye molecules per protein, is a critical quality control metric. It is typically calculated using absorption spectroscopy by measuring the absorbance of the conjugate at the protein's maximum (usually 280 nm) and the dye's maximum (around 750 nm for Cyanine7). Consistent DOL values are a primary indicator of a reproducible labeling process.
By implementing and documenting a standardized protocol that controls these variables, researchers can ensure the generation of high-quality, reliable Cyanine7 conjugates for their academic research applications. fluorofinder.com
Future Research Directions and Innovations with Cyanine7 Nhs Ester
Advancements in Probe Design for Enhanced Photophysical Properties
A primary focus of ongoing research is the enhancement of the photophysical properties of Cyanine7 to achieve greater sensitivity and stability in imaging experiments. Key goals include increasing its fluorescence quantum yield and photostability.
A promising strategy involves the chemical modification of the dye's polymethine chain. Introducing structural rigidity to this chain can curtail non-radiative decay, resulting in brighter and more stable fluorescent probes. glpbio.commedkoo.com Some commercial variants of Cyanine7 with a rigidized central polymethine chain have been shown to increase the quantum yield by 20% compared to the parent structure. lumiprobe.comglpbio.commedkoo.com
Another innovative approach is the development of Cy7 derivatives that can undergo intramolecular spirocyclization. This allows the probe to switch between a non-fluorescent and a fluorescent state, a mechanism that can be triggered by specific environmental factors, leading to the creation of "smart" activatable probes.
Furthermore, research is underway to synthesize Cy7 analogues with modified side chains. These modifications aim to improve water solubility and minimize non-specific binding, which are critical for obtaining clear imaging signals with low background noise. frontiersin.org A water-soluble version, sulfo-Cyanine7 NHS ester, is available and often recommended for labeling delicate proteins. lumiprobe.com
Table 1: Comparative Photophysical Properties of Cyanine (B1664457) Dyes
| Property | Cyanine 7 | sulfo-Cyanine7 | Cyanine 7.5 |
| Excitation Maximum (nm) | 750 cellmosaic.com | 750 | 788 broadpharm.com |
| Emission Maximum (nm) | 773 cellmosaic.com | 773 | 808 broadpharm.com |
| Quantum Yield | ~0.3 | Higher than Cy7 lumiprobe.com | 0.1 broadpharm.com |
| Reactive Group | NHS ester | NHS ester lumiprobe.com | NHS ester broadpharm.com |
| Solubility | Organic Solvents glpbio.com | Water lumiprobe.com | DMSO, DMF, DCM broadpharm.com |
Integration with Emerging Imaging Modalities for Multimodal Research
The utility of Cyanine7 NHS ester is expanding beyond conventional fluorescence imaging. Its strong absorbance in the near-infrared spectrum makes it an ideal candidate for integration with other imaging techniques, enabling multimodal research for a more holistic view of biological systems. researchgate.net
A significant area of development is its use in photoacoustic imaging (PAI) . In PAI, laser pulses generate ultrasound waves from absorbing molecules. The strong NIR absorption of Cy7 allows it to function as an effective PAI contrast agent, providing high-resolution anatomical and functional data when conjugated to targeting molecules.
The combination of fluorescence-guided surgery (FGS) with radionuclide imaging techniques like PET or SPECT is another powerful application. By incorporating a radiolabel into a Cy7-conjugated molecule, surgeons can use the high sensitivity of nuclear imaging for preoperative planning and the real-time optical signal of Cy7 for precise intraoperative guidance.
Novel Conjugation Chemistries for Expanding Application Scope
While the N-hydroxysuccinimide (NHS) ester allows for effective labeling of primary and secondary amines on biomolecules, researchers are exploring more specific and versatile conjugation methods. nih.gov
Bioorthogonal chemistries , such as "click chemistry," are gaining prominence. By modifying Cyanine7 with a bioorthogonal group like an azide (B81097) or alkyne, scientists can achieve highly specific labeling of biomolecules that have been engineered with a complementary reactive group. This minimizes off-target reactions, which is especially beneficial for studies in living organisms.
Enzyme-mediated ligation is another advanced technique being investigated. This method uses enzymes to create a covalent bond between the dye and a target protein at a specific recognition site, offering precise control over the labeling process and helping to preserve the protein's function.
Development of Smart Probes Responsive to Microenvironmental Changes
A major frontier in molecular imaging is the creation of "smart" or "activatable" probes that alter their fluorescence in response to specific biological cues. mdpi.com These probes are designed to be in an "off" state until they encounter a trigger, at which point they switch to an "on" state, providing a targeted signal. mdpi.com
One common strategy is based on Förster Resonance Energy Transfer (FRET) . In this design, a quencher molecule is placed near the Cy7 dye, and the linker connecting them can be cleaved by a specific enzyme, such as a matrix metalloproteinase, which is often active in disease states. Cleavage of the linker separates the dye and quencher, restoring fluorescence and indicating enzyme activity.
Another approach involves designing Cy7 probes that are sensitive to pH changes . These probes can visualize acidic environments characteristic of tumors or certain cellular compartments. The change in fluorescence is typically due to a pH-induced alteration in the dye's electronic structure.
Computational and Theoretical Studies on Cyanine7 Dye Properties
Computational methods are indispensable for understanding the fundamental properties of Cyanine7 and for designing improved probes. Quantum chemical calculations, including Density Functional Theory (DFT) , are used to predict the dye's electronic structure and spectral properties.
These models enable researchers to systematically explore how structural modifications impact the dye's performance. For instance, DFT can be used to screen for changes that would increase the rigidity of the polymethine chain, thereby enhancing fluorescence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
